Farnesyl thiopyrophosphate
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Overview
Description
Farnesyl thiopyrophosphate (FTPP) is a key intermediate in the biosynthesis of isoprenoids, which are important molecules involved in various biological processes. FTPP is synthesized in the mevalonate pathway, which is a metabolic pathway responsible for the biosynthesis of cholesterol, steroid hormones, and other isoprenoids.
Mechanism Of Action
Farnesyl thiopyrophosphate acts as a substrate for protein farnesyltransferase (FTase) and protein geranylgeranyltransferase (GGTase), which catalyze the transfer of farnesyl and geranylgeranyl groups to target proteins. This prenylation process is critical for the proper localization and function of many proteins, including Ras and Rho family GTPases, which are involved in cell signaling and proliferation.
Biochemical And Physiological Effects
Farnesyl thiopyrophosphate and its derivatives have been implicated in various physiological and pathological processes, including cancer, cardiovascular disease, and neurodegenerative disorders. Inhibition of protein prenylation by FTase and GGTase inhibitors has been shown to have anti-tumor and anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
Farnesyl thiopyrophosphate is a useful tool for studying protein prenylation and its role in various biological processes. However, its instability and low solubility in aqueous solutions can pose challenges for its use in lab experiments.
Future Directions
Future research on Farnesyl thiopyrophosphate and its derivatives could focus on developing more stable and soluble analogs for use in lab experiments and potential therapeutic applications. Additionally, further studies could explore the role of Farnesyl thiopyrophosphate in other biological processes beyond protein prenylation, such as lipid metabolism and immune function.
Synthesis Methods
Farnesyl thiopyrophosphate is synthesized from farnesyl diphosphate (FPP) through the action of farnesyl diphosphate synthase (FDPS) and thioredoxin (TRX). FDPS catalyzes the condensation of two molecules of isopentenyl diphosphate (IPP) to form FPP, which is then converted to Farnesyl thiopyrophosphate by TRX-mediated thiolation.
Scientific Research Applications
Farnesyl thiopyrophosphate has been extensively studied for its role in various biological processes, including protein prenylation, signal transduction, and gene expression. Prenylation is a post-translational modification that involves the addition of isoprenoid groups to proteins, which is essential for their proper localization and function. Farnesyl thiopyrophosphate is a precursor of farnesylated and geranylgeranylated proteins, which play important roles in cell growth, differentiation, and apoptosis.
properties
CAS RN |
106153-12-2 |
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Product Name |
Farnesyl thiopyrophosphate |
Molecular Formula |
C15H28O6P2S |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
phosphonooxy-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylphosphinic acid |
InChI |
InChI=1S/C15H28O6P2S/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-24-23(19,20)21-22(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+ |
InChI Key |
MYMLCRQRXFRQGP-YFVJMOTDSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CSP(=O)(O)OP(=O)(O)O)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCSP(=O)(O)OP(=O)(O)O)C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSP(=O)(O)OP(=O)(O)O)C)C)C |
synonyms |
farnesyl thiodiphosphate farnesyl thiopyrophosphate FsPP cpd |
Origin of Product |
United States |
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